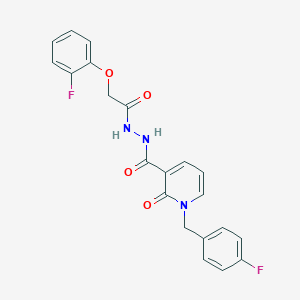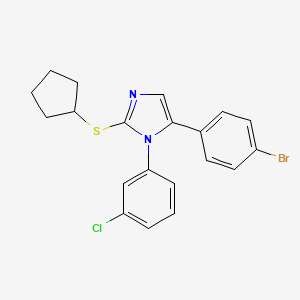![molecular formula C8H15Cl2N3O B2790288 (1-Methyl-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridin-3-yl)methanol;dihydrochloride CAS No. 2260937-19-5](/img/structure/B2790288.png)
(1-Methyl-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridin-3-yl)methanol;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Methyl-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridin-3-yl)methanol;dihydrochloride is a chemical compound with a complex structure that includes a pyrazolo[3,4-c]pyridine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridin-3-yl)methanol;dihydrochloride typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions, followed by methylation and reduction steps. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining quality control.
化学反応の分析
Types of Reactions
(1-Methyl-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridin-3-yl)methanol;dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of suitable nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, (1-Methyl-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridin-3-yl)methanol;dihydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may be explored as a treatment for various diseases, including neurological disorders and cancers.
Industry
In the industrial sector, this compound can be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure allows for diverse applications in material science and catalysis.
作用機序
The mechanism of action of (1-Methyl-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridin-3-yl)methanol;dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action are complex and may include signal transduction, gene expression, and metabolic regulation.
類似化合物との比較
Similar Compounds
Similar compounds to (1-Methyl-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridin-3-yl)methanol;dihydrochloride include other pyrazolo[3,4-c]pyridine derivatives. These compounds share a similar core structure but may have different substituents, leading to variations in their chemical and biological properties.
Uniqueness
The uniqueness of this compound lies in its specific substituents and the resulting properties
特性
IUPAC Name |
(1-methyl-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridin-3-yl)methanol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O.2ClH/c1-11-8-4-9-3-2-6(8)7(5-12)10-11;;/h9,12H,2-5H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJPYUQUCFOJZEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCNC2)C(=N1)CO.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-Chloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B2790207.png)
![2-chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-5-nitrobenzamide](/img/structure/B2790208.png)




![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide](/img/structure/B2790216.png)

![3-(Imidazo[1,2-b]pyridazin-3-ylmethoxy)-4-methylbenzamide](/img/structure/B2790219.png)
![4-cyclopropyl-6-(2-methylbenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2790220.png)
![11,13-Dimethyl-4,5,7,11,13-pentaazatricyclo[7.4.0.0,2,6]trideca-1,3,6,8-tetraene-10,12-dione](/img/structure/B2790222.png)
![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one](/img/structure/B2790224.png)


